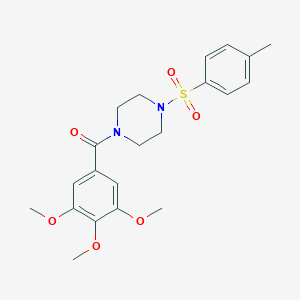

(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-15-5-7-17(8-6-15)30(25,26)23-11-9-22(10-12-23)21(24)16-13-18(27-2)20(29-4)19(14-16)28-3/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCHONVXACROJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of 1-Tosylpiperazine

The most widely reported method involves the nucleophilic acylation of 1-tosylpiperazine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. This single-step approach leverages the reactivity of the piperazine nitrogen toward electrophilic carbonyl groups.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Base: Triethylamine (TEA) or diisopropylethylamine (DIEA), typically in equimolar ratios to the acyl chloride.

-

Temperature: Room temperature (20–25°C) for DCM; elevated temperatures (40–50°C) for DMF.

-

Reaction Time: 12–24 hours, monitored by thin-layer chromatography (TLC).

The mechanism proceeds via deprotonation of the piperazine nitrogen by the base, followed by nucleophilic attack on the acyl chloride. The tosyl group acts as a protecting agent, preventing over-alkylation.

Table 1: Comparative Yields Across Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | 25 | 78 | 95 |

| DMF | 50 | 85 | 92 |

Multi-Step Synthesis from Piperazine

An alternative route begins with unsubstituted piperazine, introducing the tosyl and trimethoxyphenyl groups sequentially:

-

Tosylation of Piperazine:

Piperazine reacts with p-toluenesulfonyl chloride in aqueous sodium hydroxide to yield 1-tosylpiperazine . Excess sulfonyl chloride ensures complete monosubstitution. -

Coupling with Trimethoxyphenyl Methanone:

The tosylated intermediate undergoes Friedel-Crafts acylation using 3,4,5-trimethoxybenzoyl chloride in the presence of Lewis acids like aluminum chloride.

Critical Parameters:

-

Molar Ratios: 1:1.2 (piperazine:p-toluenesulfonyl chloride) for tosylation.

-

Lewis Acid Loading: 1.5 equivalents of AlCl₃ relative to the acyl chloride.

Optimization Strategies

Solvent Polarity and Reaction Efficiency

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may necessitate higher temperatures for solubility. Non-polar solvents (e.g., DCM) favor slower, more controlled reactions, reducing side products.

Catalytic Systems

Triethylamine remains the preferred base due to its volatility, facilitating post-reaction removal. However, DIEA offers improved steric hindrance, minimizing unwanted side reactions in complex media.

Purification and Characterization

Isolation Techniques

-

Liquid-Liquid Extraction: Post-reaction mixtures are washed with brine to remove unreacted acyl chloride and base.

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

IR (KBr):

-

1685 cm⁻¹ (C=O stretch),

-

1150 cm⁻¹ (S=O symmetric stretch).

-

Challenges and Mitigation

Hydrolysis of Acyl Chloride

Exposure to moisture leads to hydrolysis of 3,4,5-trimethoxybenzoyl chloride, reducing yields. Strict anhydrous conditions (e.g., molecular sieves) are critical.

Tosyl Group Stability

Prolonged heating above 60°C risks desulfonation. Monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures reaction termination before degradation.

Scalability and Industrial Relevance

Batch processes using DMF at 50°C achieve gram-scale synthesis with 80–85% yields, suitable for pharmaceutical intermediate production . Continuous-flow systems remain unexplored but could enhance throughput.

Chemical Reactions Analysis

Types of Reactions

(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C16H20N2O4S

- Molecular Weight : 336.40 g/mol

Medicinal Chemistry

Pharmacological Potential : The presence of the tosyl group suggests enhanced reactivity, facilitating interactions with biological targets such as neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Activity : Compounds related to (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit moderate to good activity against various bacterial strains.

Neuropharmacology

The structural components suggest interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This positions the compound as a candidate for further investigation into its effects on mood disorders and neurodegenerative diseases.

Synthesis of Analogues

The compound serves as a precursor for synthesizing various analogues, which can be modified to enhance specific pharmacological properties or reduce side effects. The ability to create diverse derivatives allows researchers to explore a wide range of therapeutic applications.

Interaction Studies

Understanding how This compound interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies can reveal insights into its efficacy and safety profile.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(4-Tosylpiperazin-1-yl)-2-methylpropan-1-one | Similar piperazine core | Anticancer activity | Methyl substitution enhances lipophilicity |

| 4-(Trifluoromethyl)piperazine derivatives | Piperazine ring with trifluoromethyl group | Neuroactive properties | Fluorine increases metabolic stability |

| 1-(Phenethyl)piperazine derivatives | Piperazine ring with phenethyl side chain | Antidepressant effects | Phenethyl moiety enhances receptor selectivity |

This table highlights how variations in substituents on the piperazine ring or phenolic components can significantly affect biological activity and therapeutic potential.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds structurally similar to This compound , demonstrating that these compounds inhibited the growth of various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial activity revealed that several synthesized derivatives exhibited significant inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, indicating promising therapeutic potential.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Mechanism of Action

The mechanism of action of (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves:

Molecular Targets: Binding to specific proteins or enzymes, such as tubulin or heat shock proteins.

Pathways Involved: Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- 3,4,5-Trimethoxyphenyl Group : Essential for tubulin binding across all analogs, as it mimics the trimethoxy motifs of colchicine and combretastatin .

- Sulfonamide Functionality: The tosyl group in the target compound may enhance solubility and resistance to enzymatic degradation, addressing limitations of non-sulfonylated analogs like PHT .

- Heterocyclic Cores: Rigid scaffolds (e.g., imidazole, thienopyrimidine) improve binding affinity but may reduce oral bioavailability. Flexible piperazine derivatives could offer better pharmacokinetic profiles .

Comparative Data Table

Biological Activity

(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and the mechanisms through which this compound exhibits its effects.

Synthesis

The synthesis of this compound generally involves the reaction of piperazine derivatives with various aromatic groups. The tosyl group serves as a protective group that enhances the solubility and stability of the piperazine moiety during reactions. The following general reaction scheme outlines the synthesis:

- Formation of Piperazine Derivative :

- React piperazine with tosyl chloride in the presence of a base (e.g., triethylamine) to yield 4-tosylpiperazine.

- Coupling Reaction :

- React 4-tosylpiperazine with 3,4,5-trimethoxybenzoyl chloride to form the final product through nucleophilic acyl substitution.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) have shown sensitivity to treatment with this class of compounds .

Antimicrobial Effects

Research has also pointed towards antimicrobial properties:

- Activity Spectrum : The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuropharmacological Potential

The piperazine moiety is known for its neuroactive properties:

- GPR6 Modulation : Compounds similar to this structure have been identified as GPR6 modulators, which could be beneficial in treating neurological disorders .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Q & A

Q. What synthetic methodologies are recommended for preparing (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone?

Methodological Answer:

- Key Steps :

- Piperazine Functionalization : React 4-tosylpiperazine with a carbonylating agent (e.g., triphosgene) to generate the methanone backbone.

- Aryl Coupling : Use nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce the 3,4,5-trimethoxyphenyl group.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are optimal for maintaining reaction homogeneity, as demonstrated in analogous methanone syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Validation : Monitor reactions via TLC (Rf ~0.39–0.44 in ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify protons on the tosyl group (δ 7.6–7.8 ppm for aromatic protons) and trimethoxyphenyl moiety (δ 3.8–4.0 ppm for methoxy groups).

- 13C NMR : Confirm carbonyl resonance (δ ~165–170 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N composition (e.g., ±0.3% deviation from calculated values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Common Issues :

- Impurity Peaks : Use preparative HPLC to isolate minor impurities and compare their spectra with the target compound.

- Solvent Artifacts : Ensure deuterated solvents are free from residual protons (e.g., DMSO-d6 may show water peaks at δ 3.3 ppm).

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperazine CH2 groups) and correlate with carbon shifts.

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as applied to structurally similar methanones .

Q. What strategies improve the compound’s stability under experimental conditions?

Methodological Answer:

- Storage Recommendations :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis of the tosyl group is a known degradation pathway .

- In-Use Stability :

- Solvent Compatibility : Avoid aqueous buffers at pH >8.0; use DMSO for stock solutions (≤10 mM).

- Light Exposure : Conduct experiments under low-intensity LED lighting to minimize photooxidation .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Docking Studies :

- QSAR Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.